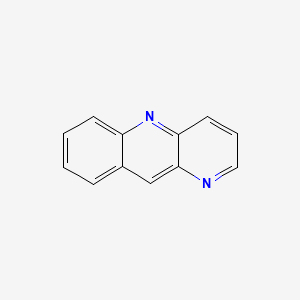

Benzo(b)1,5-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

261-05-2 |

|---|---|

Molecular Formula |

C12H8N2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

benzo[b][1,5]naphthyridine |

InChI |

InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-12-11(14-10)6-3-7-13-12/h1-8H |

InChI Key |

KINQZTCWWGMDOS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=N3 |

Other CAS No. |

261-05-2 |

Synonyms |

benzo(b)1,5-naphthyridine |

Origin of Product |

United States |

Synthetic Methodologies for Benzo B 1,5 Naphthyridine and Its Derivatives

Classical Annulation Reactions for Benzo(b)1,5-naphthyridine Core Formation

Traditional methods for building the benzo[b]1,5-naphthyridine ring system often involve the condensation and cyclization of pre-functionalized precursors. These classical approaches, including the Friedländer, Skraup, and Diels-Alder reactions, remain fundamental in heterocyclic chemistry. nih.govencyclopedia.pub

The Friedländer synthesis is one of the most common and direct methods for constructing the benzo[b]1,5-naphthyridine skeleton. researchgate.net This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone with an α-methylene group). nih.gov

A modified Friedländer reaction has been employed to synthesize 2-(pyridin-2-yl)benzo[b] nih.govacs.orgnaphthyridine (pbn), a notable ligand. This was achieved by reacting 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with sodium hydroxide (B78521) as a base. nih.gov Similarly, reacting 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) in the presence of potassium tert-butoxide yields 6,7,8,9-tetrahydrobenzo[b]naphthyridine. This intermediate can then be dehydrogenated using a palladium on carbon (Pd/C) catalyst to produce the fully aromatic benzo[b]naphthyridine. vulcanchem.com

Other variations include the reaction of 3-aminoquinaldehyde with 2,6-diacetyl-4-tert-butylpyridine to form more complex derivatives. nih.gov These reactions showcase the versatility of the Friedländer condensation in accessing variously substituted benzo[b]1,5-naphthyridines.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Citation |

|---|---|---|---|---|

| 3-aminoquinaldehyde | 2-acetylpyridine | NaOH, Ethanol | 2-(pyridin-2-yl)benzo[b] nih.govacs.orgnaphthyridine | nih.gov |

| 3-aminopicolinaldehyde | 2-methylcyclohexanone | Potassium tert-butoxide, tert-Butanol; then Pd/C | Benzo[b]1,5-naphthyridine | vulcanchem.com |

| 3-aminoquinaldehyde | 2,6-diacetyl-4-tert-butylpyridine | - | 2-acetyl-6-benzo[b] nih.govacs.orgnaphthyridin-2-yl-4-tert-butylpyridine | nih.gov |

The Skraup synthesis provides another classical route to the benzo[b]1,5-naphthyridine core, typically starting from amino-pyridines or amino-quinolines. nih.gov For instance, the synthesis of naphtho[2,1-b] nih.govacs.orgnaphthyridine can be achieved from 2-aminobenzo[f]quinoline reacting with glycerol (B35011) in the presence of an oxidizing agent like nitrobenzenesulfonic acid, which is formed in situ. nih.gov

A modified Skraup synthesis has been developed to produce 5,10-dihydrobenzo[b] nih.govacs.orgnaphthyridin-10-one derivatives. nih.gov This process involves heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine to form an intermediate, 6-chloro-2-[(6-methoxy-3-pyridyl)amino]-3-nitrobenzoic acid. Subsequent heating of this intermediate in sulfuric acid leads to the cyclized product, 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govacs.orgnaphthyridin-10-one. nih.gov

| Starting Materials | Key Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| 2-aminobenzo[f]quinoline, Glycerol | Nitrobenzenesulfonic acid (oxidant) | Naphtho[2,1-b] nih.govacs.orgnaphthyridine | nih.gov |

| 2,6-dichloro-3-nitrobenzoic acid, 6-methoxy-3-pyridinamine | Heat, then H₂SO₄ | 5,10-dihydrobenzo[b] nih.govacs.orgnaphthyridin-10-one derivative | nih.gov |

The Semmler-Wolff reaction, or Semmler-Wolff aromatization, is a method used to form aminobenzenes from ketoximes and has been adapted for heterocyclic synthesis. acs.org For example, the Semmler-Wolff transposition of certain oximes has been utilized to prepare 3,4-dihydrobenzo[c] nih.govacs.orgnaphthyridin-2(1H)-ones, demonstrating its utility in creating fused naphthyridine systems. nih.gov

Hetero-Diels-Alder reactions offer a powerful tool for constructing the heterocyclic core of naphthyridines through [4+2] cycloaddition. nih.govresearchgate.net A Povarov-type reaction, which is a type of hetero-Diels-Alder cycloaddition, can be performed between N-(3-pyridyl) aldimines and an alkene like indene. nih.gov In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), this reaction yields tetracyclic tetrahydro nih.govacs.orgnaphthyridine derivatives with high regio- and stereospecificity. nih.gov Intramolecular versions of the hetero-Diels-Alder reaction have also been reported. For example, the acid-catalyzed intramolecular cycloaddition of o-furyl(allylamino)pyridines leads to the formation of 5,6-dihydrobenzo[c] nih.govacs.orgnaphthyridines after spontaneous aromatization of the initial adduct. nih.gov

| Reaction Type | Key Reactants | Key Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Semmler-Wolff Transposition | Oximes | - | 3,4-dihydrobenzo[c] nih.govacs.orgnaphthyridin-2(1H)-ones | nih.gov |

| Hetero-Diels-Alder (Povarov-type) | N-(3-pyridyl) aldimines, Indene | BF₃·Et₂O, Chloroform, Reflux | Tetracyclic endo-1,2,3,4-tetrahydro nih.govacs.orgnaphthyridines | nih.gov |

| Intramolecular Hetero-Diels-Alder | o-furyl(allylamino)pyridines | Acid catalyst, Microwave | 5,6-dihydrobenzo[c] nih.govacs.orgnaphthyridines | nih.gov |

Skraup Synthesis and Modified Skraup Routes for Benzo(b)1,5-naphthyridines

Modern Catalytic and Cascade Strategies for this compound Scaffolds

Contemporary synthetic chemistry has introduced highly efficient catalytic and cascade reactions to assemble complex heterocyclic structures like benzo[b]1,5-naphthyridines. These methods often offer improved yields, atom economy, and substrate scope compared to classical approaches.

Metal-catalyzed reactions are at the forefront of modern synthetic strategies. A notable example is the Mn(III)-mediated domino cascade reaction for synthesizing polysubstituted benzo[b]1,5-naphthyridines. acs.orgnih.gov This process is initiated by the C-C bond cleavage of cyclopropanols in the presence of a manganese(III) salt to generate β-carbonyl radicals. acs.orgvulcanchem.com These radicals then add to 2-(2-isocyanophenyl)acetonitriles, leading to quinolin-3-amine intermediates, which undergo subsequent intramolecular cyclization and dehydrogenation to furnish the final products in good to excellent yields. acs.orgvulcanchem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental. nih.gov This reaction has been used to create precursors for fused benzo[b]1,5-naphthyridine systems, such as canthin-6-ones. The key step involves coupling an 8-bromo-2-methoxynaphthyridine with a 2-chlorophenylboronic acid to produce an 8-aryl-2-methoxynaphthyridine intermediate, which can then be cyclized. nih.gov

| Method | Key Reactants | Catalyst/Reagent | Key Steps | Product Type | Citation |

|---|---|---|---|---|---|

| Mn(III)-mediated Domino Cascade | Cyclopropanols, 2-(2-isocyanophenyl)acetonitriles | Mn(III) salt | Radical generation, Addition, Cyclization, Dehydrogenation | Polysubstituted benzo[b]1,5-naphthyridines | acs.orgvulcanchem.com |

| Suzuki-Miyaura Coupling | 8-bromo-2-methoxynaphthyridine, 2-chlorophenylboronic acid | Pd catalyst | C-C bond formation | 8-aryl-2-methoxynaphthyridine (precursor) | nih.gov |

A novel and concise transition-metal-free procedure for creating fused benzo[b]1,5-naphthyridine systems involves a hydride-induced anionic cyclization. nih.govmdpi.com This method utilizes the reduction of a biaryl bromonitrile, which triggers a nucleophilic aromatic substitution (S_NAr) to form the cyclized product. nih.gov This strategy has been successfully applied to the synthesis of dibenzo[b,h] nih.govacs.orgnaphthyridine and benzo[b]naphtho[2,3-h] nih.govacs.orgnaphthyridine in moderate to good yields. nih.govmdpi.com The process is valued for its operational simplicity and its utility in synthesizing analogues of natural alkaloids. nih.gov

| Method | Starting Material | Key Process | Product Type | Citation |

|---|---|---|---|---|

| Hydride-Induced Anionic Cyclization | Biaryl bromonitrile | Reduction followed by S_NAr cyclization | Dibenzo[b,h] nih.govacs.orgnaphthyridine | nih.govmdpi.com |

Visible-Light-Catalyzed Synthesis of Benzo(b)1,5-naphthyridines

Recent advancements have led to the development of novel synthetic routes under milder conditions. A notable example is the visible-light-catalyzed synthesis of 5-phenyldibenzo[b,h] nih.govmdpi.comnaphthyridine from 3-isocyano-2-phenylquinoline and bromobenzene (B47551) at room temperature. mdpi.com This metal-free cross-coupling reaction provides a sustainable and efficient pathway to complex dibenzo[b,h] nih.govmdpi.comnaphthyridines. mdpi.com Another innovative approach involves a manganese(III)-mediated domino cascade reaction of cyclopropanols with 2-(2-isocyanophenyl)acetonitriles to produce polysubstituted benzo[b] nih.govmdpi.comnaphthyridines. researchgate.net Furthermore, a visible-light-initiated manganese-catalyzed method has been developed for the synthesis of naphthyridines from (2-aminopyridin-3-yl)methanol (B22979) and ketones under ambient, aerobic conditions, highlighting the utility of photoredox catalysis in forming these heterocyclic systems. ntu.edu.sg

Functionalization and Derivatization Strategies for this compound

The modification of the this compound scaffold is crucial for tuning its properties for various applications. This includes the introduction of different functional groups and side chains.

Halogenation and Cyano Group Incorporation on the this compound Ring System

Halogenation is a key strategy for creating versatile intermediates. For instance, the bromination of 6-methylbenzo[b]naphthyridines occurs at the peripheral pyridine (B92270) ring in the β-position relative to the nitrogen atom. mdpi.com The synthesis of halogenated naphthyridines, such as 2,6-dichloro-1,5-naphthyridine (B1582902) and 1,5-dichloro-2,6-naphthyridine, has been a focus for their use in creating more complex molecules.

The introduction of a cyano group can be achieved through various methods. One approach involves a two-step transformation of 3-aminoquinoline-2-carboxylate, which, after reaction with DMF acetal (B89532) and then with the acetonitrile (B52724) anion followed by chlorination, yields a cyano-substituted benzo[b] nih.govmdpi.comnaphthyridine derivative. nih.gov Another method involves the cyanation of a benzo[c] nih.govmdpi.comnaphthyridine N-oxide. nih.gov Treating benzo[c] nih.govmdpi.comnaphthyridine-5-oxide with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of triethylamine (B128534) (Et3N) yields benzo[c] nih.govmdpi.comnaphthyridine-6-carbonitrile. nih.gov

Alkylation and Arylation Reactions of this compound Derivatives

N-alkylation is a common modification, particularly for fused dihydro- or tetrahydro nih.govmdpi.comnaphthyridines, and typically proceeds through SN reactions with alkyl halides. nih.gov For example, methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govmdpi.comnaphthyridine-6-carboxylate has been prepared by the N-alkylation of the corresponding ester with iodoethane. nih.gov

Cobalt-catalyzed cross-coupling reactions have proven effective for both alkylation and arylation. Chloronaphthyridines can be alkylated using alkylmagnesium reagents in the presence of CoCl2. acs.org Similarly, arylzinc halides can be coupled with various naphthyridines using a CoCl2·2LiCl catalyst to produce polyfunctional arylated naphthyridines. acs.org

Table 1: Cobalt-Catalyzed Alkylation of Chloronaphthyridines

| Starting Material | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | monoalkylated naphthyridine | 80 |

| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 1-phenethyl-2,7-naphthyridine | 82 |

| 5-chloro-1,6-naphthyridine | Butylmagnesium chloride | 5-butyl-1,6-naphthyridine | 69 |

| 5-chloro-1,6-naphthyridine | cyclopropylmagnesium bromide | 5-cyclopropyl-1,6-naphthyridine | 52 |

Data sourced from Organic Letters. acs.org

Side Chain Modifications and Substitution Patterns in Benzo(b)1,5-naphthyridines

Modifications of functional groups and side chains attached to the this compound core are widely explored. For instance, the methyl group in 6-methylbenzo[b] nih.govmdpi.comnaphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. mdpi.com The introduction of substituents at the 2,6-positions of the nih.govmdpi.comnaphthyridine ring system, such as alkoxy groups, is expected to influence the compound's solubility and morphological properties. google.com Nucleophilic aromatic substitution (SNAr) is a major route for introducing side chains, particularly by replacing a halogen atom. A common example is the coupling of a halogenated benzo[b] nih.govmdpi.comnaphthyridine with anilines to produce amino derivatives. nih.gov

Chemical Reactivity and Transformation Studies of Benzo B 1,5 Naphthyridine

Electrophilic Aromatic Substitution (SEAr) Reactions on Benzo(b)1,5-naphthyridine

The this compound system can undergo electrophilic aromatic substitution (SEAr) reactions. The positions of substitution are influenced by the electronic effects of the nitrogen atoms and any existing substituents on the rings. vulcanchem.comvulcanchem.com

Nitration of benzo(b)1,5-naphthyridines typically occurs on the benzene (B151609) ring. mdpi.com For instance, when 6-methylbenzo[b]naphthyridine isomers are nitrated using a mixture of nitric acid and sulfuric acid, the substitution happens at the position para to the methyl group within the benzene ring. publish.csiro.au In the case of 2-ethyl-3-methylbenzo[b]1,5-naphthyridine, nitration with nitric acid in sulfuric acid leads to the introduction of a nitro group primarily at the 8-position, with a minor product of substitution at the 6-position. vulcanchem.com

Table 1: Regioselectivity in the Nitration of Substituted Benzo(b)1,5-naphthyridines

| Starting Material | Reagents | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 6-Methylbenzo[b]naphthyridine Isomers | HNO₃/H₂SO₄ | Nitration para to the methyl group | - | publish.csiro.au |

| 2-Ethyl-3-methylbenzo[b]1,5-naphthyridine | Nitric acid/Sulfuric acid | 8-Nitro derivative | 6-Nitro derivative | vulcanchem.com |

The halogenation of this compound shows distinct regioselectivity. Bromination of 6-methylbenzo[b]naphthyridines in acetic acid results in substitution almost exclusively at the pyridine (B92270) ring, specifically at the position beta to the nitrogen atom. mdpi.compublish.csiro.au For example, the reaction of 6-methylbenzo[b] vulcanchem.comnih.govnaphthyridine with bromine yields 3-bromo-6-methylbenzo[b] vulcanchem.comnih.govnaphthyridine. publish.csiro.au

Chlorination of 2-ethyl-3-methylbenzo[b]1,5-naphthyridine with chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃) produces 6-chloro derivatives. vulcanchem.com These chlorinated compounds are valuable intermediates for further modifications through cross-coupling reactions. vulcanchem.com

Nitration Patterns and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) Reactions in this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound core, particularly when a good leaving group is present. vulcanchem.com For example, 2-alkoxy-7,10-dichlorobenzo[b] vulcanchem.comnih.govnaphthyridines can react with diamines in phenol (B47542) to yield 10-amino-7-chlorobenzo-[b] vulcanchem.comnih.govnaphthyridines. researchgate.net

A notable application of SNAr is in the synthesis of complex derivatives. For instance, a hydride-induced anionic cyclization has been developed, which involves the reduction of a biaryl bromonitrile followed by an intramolecular SNAr to form dibenzo[b,h] vulcanchem.comnih.govnaphthyridine and related structures. nih.gov This transition-metal-free process is initiated by the chelation of the starting material to lithium, followed by hydride addition to the nitrile, and subsequent nucleophilic attack to displace a halide. nih.gov

Oxidation and Reduction Pathways of the this compound Core

The this compound ring system can undergo both oxidation and reduction reactions, which can lead to significant structural changes. vulcanchem.com

Oxidation: The central ring of benzo[b]naphthyridine isomers is susceptible to oxidation. publish.csiro.au For instance, oxidation of 6-methylbenzo[b] vulcanchem.comnih.govnaphthyridine can occur at the central ring. nih.gov The ease of this oxidation varies among the different benzo[b][l,x]naphthyridine isomers. publish.csiro.au In some cases, oxidation with peroxy acids like m-chloroperbenzoic acid (m-CPBA) can lead to ring expansion, forming seven-membered 1,4-oxazepine (B8637140) derivatives. clockss.org The oxidation of tetrahydro-1,5-naphthyridines using reagents like selenium, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures can lead to aromatization, forming the corresponding 1,5-naphthyridines. nih.govmdpi.com

Reduction: The pyridine ring in benzo[b] vulcanchem.commdpi.comnaphthyridine is more easily reduced than the benzene ring of quinoline (B57606). clockss.org The reduction of a biaryl bromonitrile is a key step in a hydride-induced anionic cyclization method for synthesizing benzo[b] vulcanchem.comnih.govnaphthyridine derivatives. nih.govresearchgate.net

N-Oxidation and Quaternization of Benzo(b)1,5-naphthyridines

The nitrogen atoms in the this compound ring can be targeted for N-oxidation and quaternization. arkat-usa.org

N-Oxidation: N-oxides of benzo[b] vulcanchem.comnih.govnaphthyridines can be prepared using standard oxidizing agents like 3-chloroperbenzoic acid (m-CPBA). nih.gov These N-oxides are valuable intermediates. For example, benzo[c] vulcanchem.comnih.govnaphthyridine-5-oxide can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to form ylides. arkat-usa.org

Quaternization: Benzo(b)1,5-naphthyridines react with alkyl halides, such as phenacyl bromide or ethyl bromoacetate, to form quaternary salts. arkat-usa.org These salts are precursors to ylides, which can then participate in cycloaddition reactions. arkat-usa.org

Cycloaddition Reactions Involving Benzonaphthyridines and Their Intermediates

Cycloaddition reactions provide a powerful method for constructing more complex polycyclic systems from benzonaphthyridines and their derivatives. arkat-usa.orgresearchgate.net

The 1,3-dipolar cycloaddition of ylides derived from the quaternization of benzonaphthyridines is a key strategy. arkat-usa.org These ylides, such as phenacylides and ethoxycarbonylmethylides, react in situ with various dipolarophiles including acrylonitrile, ethyl acrylate, and dimethyl acetylenedicarboxylate to yield tetracyclic compounds. arkat-usa.org

Furthermore, benzo[c] vulcanchem.comnih.govnaphthyridine N-oxides can undergo 1,3-dipolar cycloaddition with dipolarophiles, followed by ring contraction to an aziridine (B145994) derivative and subsequent ring opening to form ylides. arkat-usa.org A manganese(III)-mediated domino cascade reaction of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles provides a route to polysubstituted benzo[b] vulcanchem.comnih.govnaphthyridines. This process involves the formation of β-carbonyl radicals that add to the isocyanophenylacetonitrile, leading to intramolecular cyclization and subsequent dehydrogenation to afford the final product. researchgate.netacs.org

Rearrangement Reactions Leading to Benzonaphthyridine Structures

The synthesis of the benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine nucleus and its isomers through rearrangement reactions represents a significant area of study in heterocyclic chemistry. While direct rearrangement pathways to the benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine skeleton are not commonly reported, related isomers are accessible through classical name reactions. Furthermore, rearrangement reactions serve as a powerful tool for the further transformation of pre-formed benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine systems into more complex polycyclic structures.

One of the notable rearrangement methods for synthesizing a benzonaphthyridine core is the Semmler–Wolff reaction, also known as Semmler-Wolff aromatization. nih.govijsrp.org This reaction typically involves the acid-catalyzed conversion of α,β-unsaturated cyclohexenone oximes into the corresponding aromatic amines. ijsrp.orgchem-station.com Its application has been successfully demonstrated in the synthesis of the benzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridine isomer. Specifically, the Semmler-Wolff transposition of certain oxime precursors leads to the formation of 3,4-dihydrobenzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridin-2(1H)-ones. nih.gov This highlights the utility of rearrangement strategies in building the fundamental benzonaphthyridine framework, even if for an isomeric form.

In the context of transformation studies, existing benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine derivatives can undergo significant rearrangement to yield elaborate fused systems. An important example involves the transformation of 10-(o-fluorophenyl)-1,4-ethanobenzo[b]-1,5-naphthyridines. These compounds, initially formed via a Friedlaender condensation, undergo a subsequent intramolecular rearrangement to produce benzo[b]indolo[3,2,1-d,e]-1,5-naphthyridines. acs.org This process demonstrates how the inherent reactivity of the benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine scaffold can be harnessed to construct novel and complex heterocyclic architectures.

Table 1: Examples of Rearrangement Reactions in Benzonaphthyridine Chemistry

| Starting Material Class | Rearrangement Type | Product Structure | Isomer Formed | Reference |

|---|---|---|---|---|

| Substituted Tetralone Oximes | Semmler–Wolff Transposition | 3,4-dihydrobenzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridin-2(1H)-one | Benzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridine | nih.gov |

| 10-(o-fluorophenyl)-1,4-ethanobenzo[b]-1,5-naphthyridine | Intramolecular Cyclization/Rearrangement | Benzo[b]indolo[3,2,1-d,e]-1,5-naphthyridine | Benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine (fused) | acs.org |

Dimerization Processes of this compound Derivatives

The dimerization of the benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine scaffold is a key strategy for developing molecules with potential therapeutic applications. This approach involves linking two benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine units together, often through a flexible or rigid linker, to create "bis-intercalating" agents. These dimeric structures are investigated for their enhanced binding affinity to biological macromolecules like DNA or their ability to modulate protein function.

A significant research effort has been directed towards the synthesis of dimeric benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridines as potential agents for treating prion diseases. encyclopedia.pub In this context, a library of dimeric benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridines was created to function as bis-acridine analogs. encyclopedia.pub The primary goal of this research was to assess how different structural linkers connecting the two heterocyclic units would impact the replication of the scrapie prion protein (PrPSc) in infected neuroblastoma cells. encyclopedia.pub The findings from these studies suggest that such bis-acridine analogs could offer a powerful alternative to quinacrine, a compound that has been evaluated in clinical settings for prion diseases. encyclopedia.pub

The synthetic strategy generally involves preparing functionalized benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine monomers that can be coupled via a bifunctional linker. The nature of the linker is a critical variable, as it influences the spacing and relative orientation of the two planar aromatic systems, which in turn affects their biological activity.

Table 2: Dimerization of this compound Derivatives

| Dimer Type | Structural Feature | Intended Application | Rationale | Reference |

|---|---|---|---|---|

| Dimeric benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridines | Two benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine units connected by structurally diverse linkers | Anti-prion agents | To explore the effect of linker structure on the inhibition of PrPSc replication and develop potent alternatives to quinacrine. | encyclopedia.pub |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo B 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzo(b)1,5-naphthyridine Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of protons and carbons within the fused ring system.

Complete assignment of ¹H and ¹³C NMR spectra for compounds like 6-methyl-benzo[b] clockss.orgfrontiersin.orgnaphthyridine has been achieved using a combination of one-dimensional and two-dimensional NMR techniques. tandfonline.com Proton signals are typically assigned based on their coupling patterns and by comparing chemical shifts with related heterocyclic compounds. tandfonline.com For instance, in derivatives of benzo[b] clockss.orgacs.orgnaphthyridine, proton signals are assigned using ¹H-¹H coupling patterns and COSY spectra. researchgate.net

¹³C NMR assignments are often made using techniques such as proton-detected one-bond (¹³C-¹H) heteronuclear single quantum correlation (HSQC), Distortionless Enhancement by Polarization Transfer (DEPT), and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT). tandfonline.comresearchgate.net These methods help distinguish between CH, CH₂, CH₃, and quaternary carbons. For complex cases, long-range ¹³C-¹H heteronuclear multiple quantum correlation (HMQC) experiments can unambiguously assign quaternary carbons by identifying their correlations with distant protons. tandfonline.com The chemical shifts and coupling constants are sensitive to the substitution pattern on the this compound core.

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[b]naphthyridine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-methyl-benzo[b] clockss.orgfrontiersin.orgnaphthyridine | CDCl₃ | Specific proton assignments based on coupling patterns and comparisons. | Unambiguous assignment of quaternary carbons via long-range correlations. | tandfonline.com |

| Benzo[b] clockss.orgacs.orgnaphthyridone | Not specified | Assignments from ¹H-¹H coupling patterns and COSY spectra. | Assignments from HETCOR, DEPT, and HMQC spectra. | researchgate.net |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] clockss.orgnaphthyridine | CDCl₃ | 9.10 (d), 8.43 (dd), 8.09 (d), 3.88 (s), 3.31 (t), 2.92 (t), 2.61 (s) | 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, 123.7, 56.0, 52.5, 46.1, 33.8 | mdpi.com |

| 2-iodo-1,5-naphthyridine derivative | Not specified | Aromatic protons observed at δ 9.28–6.68 ppm. | Aromatic carbons observed at δ 187–102 ppm. | researchgate.net |

This table presents a selection of NMR data from various benzo-naphthyridine derivatives to illustrate the range of chemical shifts observed. Direct comparison between different core structures should be made with caution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of Benzo(b)1,5-naphthyridines

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic transitions within this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify characteristic vibrational frequencies of functional groups. In the case of this compound and its derivatives, IR spectra typically show absorption bands corresponding to C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic framework. For example, a derivative of benzo[b] clockss.orgacs.orgnaphthyridine exhibits characteristic IR peaks at 3020, 1619, 1604, 1547, and 1507 cm⁻¹. clockss.org Substituted derivatives will show additional bands corresponding to their specific functional groups, such as C=O stretching in keto-derivatives or N-H stretching in amino-substituted compounds. clockss.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The highly conjugated system of this compound gives rise to characteristic absorption maxima (λ_max). semanticscholar.org The UV-Vis spectrum of a benzo[b] clockss.orgacs.orgnaphthyridine derivative in water showed absorption maxima at 227 nm, 247 nm, and 354 nm. clockss.org The position and intensity of these bands are influenced by the solvent and the nature and position of substituents on the ring system. clockss.orgrsc.org These photophysical properties are often studied using steady-state UV-Vis spectroscopy. acs.org

Table 2: Spectroscopic Data (IR and UV-Vis) for Benzo[b]naphthyridine Derivatives

| Compound/Derivative | IR (cm⁻¹) | UV-Vis λ_max (nm) (log ε) | Solvent | Reference |

|---|---|---|---|---|

| Benzo[b] clockss.orgacs.orgnaphthyridine | 3020, 1619, 1604, 1547, 1507, 740 | 227 (4.43), 247 (4.80), 354 (4.10) | H₂O | clockss.org |

| Benzo[f] clockss.orgarkat-usa.orgnaphthyridine derivative | 3427, 1631, 1609, 1562 | 250, 380, 525 | Not specified | semanticscholar.org |

| Dibenzo[c,h] clockss.orgfrontiersin.orgnaphthyridinedione derivative | 1724, 1652, 1602, 1514 | Not specified | Not specified | nih.gov |

| Benzo[b]chromeno[4,3,2-de] clockss.orgnaphthyridine-8-carbonitrile | 3344, 2956, 2211, 1620, 1598, 1586, 1544, 1273 | Not specified | Not specified | mdpi.com |

Mass Spectrometry (MS) in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. For many heterocyclic systems, the molecular ion peak is often the base peak. asianpubs.org The fragmentation of benzo[b]-pyrazolo[3,4-b]-1,6-naphthyridines, for example, often begins with the loss of a CO molecule (m/z 28), followed by the successive loss of HCN (m/z 27) molecules. asianpubs.org The fragmentation pathways can, however, be complex and are highly dependent on the specific structure and substituents of the derivative. For instance, the mass spectrum of a benzo[b] clockss.orgacs.orgnaphthyridine derivative showed a molecular ion peak at m/z 180. clockss.org In another study, the ESI-MS of a ruthenium complex containing a 1,5-naphthyridine (B1222797) ligand showed a peak corresponding to the complex cation. frontiersin.org

Table 3: Mass Spectrometry Data for Benzo(b)naphthyridine Derivatives

| Compound/Derivative | Ionization Method | m/z (Fragment) | Key Findings | Reference |

|---|---|---|---|---|

| Benzo[b] clockss.orgacs.orgnaphthyridine | MS | 180 (M⁺) | Determination of molecular weight. | clockss.org |

| Benzo[f] clockss.orgarkat-usa.orgnaphthyridine alkaloid | HRESIMS | 451.2043 [M+H]⁺ | Determined molecular formula as C₂₄H₂₆N₄O₅. | semanticscholar.org |

| Benzo[b]-pyrazolo[3,4-b]-1,6-naphthyridines | MS | M⁺, [M-CO]⁺, [M-HCN]⁺ | Fragmentation initiated by loss of CO, followed by HCN. | asianpubs.org |

| Dibenzo[c,h] clockss.orgfrontiersin.orgnaphthyridinedione derivative | ESIMS | 461/463 (MH⁺) | Confirmed molecular weight and isotopic pattern for chlorine. | nih.gov |

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in confirming the structures of various this compound derivatives and their metal complexes.

Single-crystal X-ray analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding. iucr.org For example, the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a]-1,8-naphthyridine-4-carbonitrile revealed a nearly planar geometry for the entire molecule. iucr.org Similarly, the structures of platinum(II) complexes containing 1,5-naphthyridin-4-ol (B95804) ligands were elucidated by single-crystal X-ray crystallography, revealing key details like Pt-Pt contacts that influence their photophysical properties. rsc.org The structure of a palladium(II) complex with a benzo[b] clockss.orgfrontiersin.orgnaphthyridine derivative was also determined by X-ray diffraction. researchgate.net

This technique is crucial for validating structures proposed by other spectroscopic methods and for understanding the packing of molecules in the crystalline state, which can impact their solid-state properties. mdpi.comnih.gov

Table 4: Selected X-ray Crystallography Findings for Benzo(b)naphthyridine Derivatives

| Compound | Key Structural Features Determined | Significance | Reference |

|---|---|---|---|

| 10-Methoxybenzo[g]imidazo[1,2-a]-1,8-naphthyridine-4-carbonitrile | Nearly planar geometry, C-H···N and C-H···O hydrogen bonds, π-π stacking interactions. | Elucidated solid-state packing and intermolecular forces. | iucr.org |

| Platinum(II) complexes of 1,5-naphthyridin-4-ol | Pt-Pt contacts (3.39 and 3.88 Å), nearly normal to the molecular planes. | Explained the origin of MMLCT and near-infrared emission. | rsc.org |

| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (precursor to benzo[b] clockss.orgacs.org-naphthyridine) | Confirmed the proposed chemical structure. | Validated the structure of a key synthetic intermediate. | mdpi.com |

| 2-benzyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] clockss.orgnaphthridine | Determined the exact three-dimensional structure. | Confirmed the structure of the synthesized compound. | nih.gov |

Photophysical Property Investigations of this compound Compounds

The extensive π-conjugated system of benzo(b)1,5-naphthyridines endows them with interesting photophysical properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). encyclopedia.pubnih.gov

Investigations into their photophysical properties typically involve studying their absorption and emission spectra. The photophysical properties of benzo[c] clockss.orgarkat-usa.orgnaphthyridin-4(3H)-one derivatives have been studied, revealing them to be photostable fluorophores. colab.ws Similarly, the photophysical properties of various benzo-naphthyridine derivatives have been explored using steady-state UV-vis spectroscopy. acs.org

The emission characteristics are highly dependent on the molecular structure and substitution. For instance, certain dihydrobenzo[b] clockss.orgacs.orgnaphthyridine-ylidene-pyrrolidinetriones exhibit near-infrared photophysical properties. rsc.org Platinum(II) complexes incorporating 1,5-naphthyridin-4-ol ligands have been shown to be high-performance near-infrared emitters, a property attributed to metal-metal-to-ligand charge transfer (MMLCT) states, which are influenced by short Pt-Pt interactions in the solid state. rsc.org The study of these properties is crucial for designing new luminescent materials.

Table 5: Summary of Photophysical Properties of Selected Benzo(b)naphthyridine Compounds

| Compound/Derivative Class | Emission Characteristics | Potential Applications | Reference |

|---|---|---|---|

| 5-Ethyl-5,6-dihydrobenzo[c] clockss.orgarkat-usa.orgnaphthyridin-4(3H)-ones | Green fluorescence, quantum yield up to 0.43, Stokes shift up to 133 nm. | Fluorescent dyes. | colab.ws |

| Platinum(II) complexes with 1,5-naphthyridin-4-ol ligands | Green to yellow emission in solution, near-infrared (NIR) electroluminescence (λ_ELmax 704–774 nm) in OLEDs. | Organic Light-Emitting Diodes (OLEDs). | rsc.org |

| Dihydrobenzo[b] clockss.orgacs.orgnaphthyridine-ylidene-pyrrolidinetriones | Near-infrared emission (λ_em ≈ 744 nm). | Biological imaging. | rsc.org |

| Benzo[g]imidazo[1,2-a]-1,8-naphthyridines | Possess interesting photophysical properties. | Not specified | iucr.org |

Computational and Theoretical Investigations of Benzo B 1,5 Naphthyridine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) for Benzo(b)1,5-naphthyridines

Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), are pivotal in exploring the fundamental properties of benzo(b)1,5-naphthyridine and its derivatives. The B3LYP functional is frequently employed in these studies, as it has demonstrated reliability in predicting theoretical properties that align well with experimental spectroscopic data. researchgate.netmaterialsciencejournal.org The selection of an appropriate basis set, such as 6-311G(d,p) or 6-311++G, is crucial for obtaining accurate assignments of absorption bands and predicting the electronic and chemical properties of these molecules. researchgate.netmaterialsciencejournal.orgnih.gov

DFT has been successfully applied to calculate a range of properties for polycyclic aromatic nitrogen heterocycles, including the 1,5-naphthyridine (B1222797) core. nih.gov These calculations provide valuable data on:

Proton Affinities: The charge delocalization resulting from the two nitrogen atoms in the 1,5-naphthyridine skeleton weakens their mutual effects, leading to decreased proton affinities compared to quinoline (B57606) and isoquinoline. nih.gov

Polarizabilities and Ionization Energies: DFT methods are used to compute these fundamental electronic properties. nih.gov

Thermodynamic Hydricities: DFT-based computations have been instrumental in determining the hydride-donating power (hydricity) of complexes containing this compound derivatives, such as the reduced form of 2-(2-pyridyl)-benzo[b]-1,5-naphthyridine (pbn). pnas.org These calculations help in designing novel hydride donors, for instance, in modeling the function of NADPH for CO2 reduction. pnas.org

Static quantum chemical calculations and first-principles molecular dynamics (FPMD) have also been used to investigate the behavior of derivatives like 1,5-naphthyridine-2,6-diol, revealing that N-H interactions are strong enough to induce proton transfer processes. nih.gov

Table 1: Application of DFT Methods in this compound Systems

| Studied System/Derivative | Computational Method | Property Investigated | Reference |

|---|---|---|---|

| 1,5-Naphthyridine Core | DFT | Proton Affinities, Polarizabilities, Ionization Energies | nih.gov |

| 2-(2-pyridyl)-benzo[b]-1,5-naphthyridine (pbn) | DFT | Thermodynamic Hydricity | pnas.org |

| 4,8-Dioxygenated 1,5-Naphthyridine | DFT (B3LYP/6-311++G) | Tautomerism, Total Energy in Solution | nih.gov |

| 1,5-Naphthyridine-2,6-diol | Static Quantum Calculations, FPMD | Proton Transfer Processes | nih.gov |

| Aza-derivatives of Naphthalene | DFT | Aromaticity, Reactivity Indices (Fukui function) | researchgate.net |

Prediction of Electronic and Spectroscopic Properties of this compound

Computational methods are extensively used to predict the electronic and spectroscopic properties of this compound, offering insights that can guide synthetic efforts and applications. DFT calculations are central to determining the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

Theoretical investigations of aza-derivatives of naphthalene, including the 1,5-naphthyridine isomer, have focused on predicting reactivity through condensed Fukui functions and dual descriptors, which identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, computed properties such as the molecular electrostatic potential (MESP) can identify electron-rich regions, like the nitrogen atoms, which are likely to act as nucleophiles. materialsciencejournal.org

Spectroscopic properties are also reliably predicted. Calculations can forecast 1H and 13C NMR chemical shifts, which show good correlation with experimental data measured in solvents like acetone-d6. rsc.org Additionally, theoretical studies can predict other properties such as the average molecular polarizability (α) and partition coefficients (ΔlogP), which are useful for understanding intermolecular interactions and bioavailability. nih.govrsc.org

Table 2: Computed Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C12H8N2 | PubChem |

| Molecular Weight | 180.20 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 2.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 0 | Computed by Cactvs |

| Exact Mass | 180.068748264 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 25.8 Ų | Computed by Cactvs |

Data sourced from PubChem CID 193288. nih.gov

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

Computational modeling provides powerful insights into the mechanisms of chemical reactions, allowing for the step-by-step visualization of bond-forming and bond-breaking processes. For this compound systems, these studies help explain experimental observations and predict the feasibility of proposed reaction pathways.

A key area of investigation is the elucidation of cycloaddition reactions. For example, combined experimental and computational studies on the reaction between N-(3-pyridyl)aldimines and acetylenes in the presence of a Lewis acid suggest a stepwise [4+2]-cycloaddition mechanism for the formation of the 1,5-naphthyridine skeleton. nih.gov Similarly, the aza-Diels-Alder (Povarov) reaction for synthesizing tetrahydro-1,5-naphthyridine derivatives has been studied theoretically to understand its regio- and stereoselectivity. nih.gov

Computational methods are also used to understand substitution reactions. The bromination of 6-methylbenzo[b]naphthyridines, which occurs at the peripheral pyridine (B92270) ring rather than the benzene (B151609) ring, cannot be explained by a simple electrophilic substitution mechanism, pointing to more complex pathways that can be explored computationally. mdpi.com Automated workflows using semi-empirical or DFT calculations have been developed to predict the regioselectivity of electrophilic aromatic substitutions on heteroaromatic systems, providing a practical tool for synthesis planning. amazonaws.com

Furthermore, DFT calculations have been used to propose a tentative reaction pathway for the hydride-induced anionic cyclization of biaryl bromonitriles to form dibenzo[b,h] nih.govpnas.orgnaphthyridine, a process that avoids the use of transition metals. mdpi.com The mechanism of hydride transfer from reduced ruthenium complexes of 2-(2-pyridyl)-benzo[b]-1,5-naphthyridine (pbn) has also been investigated to understand their role in the catalytic reduction of substrates like acetone. pnas.orgencyclopedia.pub

Table 3: Computationally Studied Reactions of this compound Systems

| Reaction Type | Reactants/System | Computational Approach | Mechanistic Insight | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | N-(3-pyridyl)aldimines and acetylenes | DFT | Stepwise mechanism proposed | nih.gov |

| Aza-Diels-Alder | N-(pyridin-3-yl)imines | Theoretical Study | Elucidation of regio- and stereoselectivity | nih.gov |

| Hydride-Induced Cyclization | Biaryl bromonitrile | DFT | Proposed transition-metal-free pathway | mdpi.com |

| Hydride Transfer | Reduced Ru-pbn complexes | DFT | Elucidation of catalytic reduction cycle | pnas.orgencyclopedia.pub |

| Electrophilic Bromination | 6-Methylbenzo[b]naphthyridines | - | Suggests non-standard mechanism requiring further computational study | mdpi.com |

Tautomeric Studies and Conformational Analysis of this compound Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon in many heterocyclic compounds, as the tautomeric equilibrium can significantly influence chemical reactivity and biological activity. scielo.br Computational studies are essential for investigating tautomerism because the rapid interconversion rates often make experimental characterization difficult. scielo.br

Theoretical studies on the tautomerism of 4,8-dioxygenated 1,5-naphthyridine have been conducted in both the gas phase and solution phase using the polarisable continuum method (PCM) at the B3LYP/6-311++G level of theory. nih.gov These calculations determined the relative stabilities of different tautomeric forms. In the gas phase, the diketo form was found to be the most stable. nih.gov The study also showed that as the polarity of the solvent increases, the total energy of all tautomeric forms becomes more negative, indicating stabilization by the solvent. nih.gov

First-principles molecular dynamics (FPMD) simulations have been employed to examine the behavior of 1,5-naphthyridine-2,6-diol. nih.gov These simulations indicated that the N-H interactions were sufficiently strong to promote proton transfer processes, causing the molecule to exist preferentially as a single layer. nih.gov Such studies are crucial for understanding the dynamic behavior and intermolecular interactions of these systems, which can dictate their material properties and biological recognition patterns.

Table 4: Relative Stability of 4,8-Dioxygenated 1,5-Naphthyridine Tautomers

| Tautomer Form | Relative Stability Order (Gas Phase) | Key Computational Finding | Reference |

|---|---|---|---|

| Diketo Form | 1 (Most Stable) | More stable than other forms in the gas phase. | nih.gov |

| Enol-Keto Form | 3 (Least Stable) | - | nih.gov |

| Dienol Form | 2 | - | nih.gov |

The stability order is represented as 1 > 2 > 3, where 1 is the most stable. nih.gov

Advanced Applications and Functional Materials Derived from Benzo B 1,5 Naphthyridine

Ligand Chemistry and Metal Complex Formation with Benzo(b)1,5-naphthyridine

This compound and its derivatives are effective ligands in coordination chemistry. vulcanchem.com The nitrogen atoms within the planar tricyclic system serve as coordination sites, facilitating the formation of stable metal complexes with diverse structural and electronic properties. vulcanchem.com This has led to their exploration in various applications, including the development of novel catalysts and photoactive materials.

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms at positions 1 and 5 of the naphthyridine core are key to the coordinating ability of this compound. vulcanchem.com These sites allow the molecule to act as a ligand, binding to a variety of metal ions. vulcanchem.com For instance, derivatives like 2-(pyridin-2-yl)benzo[b] bnl.govencyclopedia.pubnaphthyridine (pbn) have been used to synthesize complexes with transition metals such as ruthenium, rhodium, and palladium to investigate their electrochemical behavior. nih.gov

One specific example is the zinc complex, [2-(2,2′-bipyridin-6-yl-κ2N1,N1′)benzo[b] naphthyridine-κN1]dichloridozinc, where the benzo[b]naphthyridine moiety coordinates to a zinc(II) ion through one of its nitrogen atoms. vulcanchem.com In this complex, the zinc ion exhibits a distorted trigonal-bipyramidal coordination environment. vulcanchem.com Similarly, a copper(II) complex, [CuCl(C17H11N3)2]ClO4·2CH3CN, has been synthesized where the copper ion is coordinated by four nitrogen atoms from two pbn ligands and one chloride ion, also resulting in a distorted trigonal-bipyramidal geometry. iucr.orgiucr.org The study of such complexes is crucial for understanding the relationship between coordination geometry and reactivity. iucr.orgiucr.org

| Complex | Metal Ion | Coordination Geometry |

| [2-(2,2′-bipyridin-6-yl-κ2N1,N1′)benzo[b] naphthyridine-κN1]dichloridozinc | Zinc(II) | Distorted Trigonal-Bipyramidal |

| [CuCl(C17H11N3)2]ClO4·2CH3CN | Copper(II) | Distorted Trigonal-Bipyramidal |

Electrochemical Behavior of this compound Metal Complexes

Metal complexes incorporating this compound ligands have shown interesting electrochemical properties, often analogous to the NAD+/NADH redox system. encyclopedia.pub For example, the ruthenium(II) complex [Ru(pbn)(bpy)2]2+ (where pbn is 2-(2-pyridyl)benzo[b]-1,5-naphthyridine and bpy is 2,2'-bipyridine) has been a subject of study. researchgate.net

A ruthenium(II) NAD-type bis-carbonyl complex, [Ru(bpy)(pbn)(CO)2]2+, has been synthesized and characterized. researcher.life The chemical reduction of this complex leads to the formation of its NADH form, [Ru(bpy)(pbnHH)(CO)2]2+. researcher.life Cyclic voltammetry analysis has been used to investigate the electrochemical behavior of this complex in the presence of acid. researcher.liferesearchgate.net Controlled potential electrolysis of [Ru(bpy)(pbn)(CO)2]2+ yields formate (B1220265) (HCOO−) as the major product, with smaller amounts of CO and H2. researcher.liferesearchgate.net This is in contrast to the [Ru(bpy)2(CO)2]2+ complex, which primarily produces CO. researcher.liferesearchgate.net This suggests that the selectivity towards formate is due to catalytic hydride transfer from the NADH-type ligand of the this compound complex to CO2. researcher.life

Photocatalytic Applications of this compound Complexes (e.g., CO2 reduction)

Complexes containing this compound derivatives have demonstrated potential in photocatalytic applications, particularly in the reduction of carbon dioxide (CO2). iucr.org The development of photorenewable hydride reagents based on these complexes is an area of significant interest. iucr.orgiucr.org

Ruthenium- and rhenium-based complexes with the pbnHH (1,5-dihydro-2-(2-pyridyl)-benzo[b]-1,5-naphthyridine) ligand have been investigated for their hydride donating capabilities in CO2 reduction. bnl.gov These photocatalytic complexes, generated through the disproportionation of a protonated-photoreduced dimer of a metal-pbn complex, show promise for converting CO2 into fuels like methanol. bnl.gov The excited state of [Ru(bpy)2(pbnHH)]2+ can be reductively quenched to produce a one-electron-reduced species with a significantly longer lifetime, enhancing its potential for hydride-transfer reactions for CO2 reduction. bnl.gov

The photocatalytic reduction of CO2 using a pbn complex has been shown to be successful, and the reaction rate can be controlled by adjusting the basicity of the bases used. iucr.org The [Ru(bpy)2(Pbn)]2+ complex, upon MLCT excitation and reductive quenching, forms the corresponding NADH-like complex [Ru(bpy)2(pbnHH)]2+, which can act as a renewable hydride donor for CO2 reduction. researchgate.net

This compound in Organic Electronic Devices and Materials Science

The unique electronic properties and processability of this compound derivatives have made them attractive candidates for use in organic electronic devices. google.com These materials are being explored for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. google.comnih.gov

Development of this compound-based Organic Field-Effect Transistors (OFETs)

Derivatives of this compound have been synthesized and incorporated into organic field-effect transistors (OFETs), demonstrating their potential as organic semiconductors. researchgate.net For example, a series of bis-lactam-based molecules derived from 1,5-naphthyridine-2,6-dione have been investigated. researchgate.net

One such derivative, 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione (NTD-pCz), exhibited a high hole mobility of 0.11 cm² V⁻¹ s⁻¹ and on-off current ratios greater than 10⁵ in OFETs. researchgate.net Another study on 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione (C8-NTDN1) reported a field-effect hole mobility of up to 0.38 cm² V⁻¹ s⁻¹. dntb.gov.ua These findings highlight the potential of this compound-based materials in high-performance OFETs.

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Current Ratio |

| NTD-pCz | 0.11 | >10⁵ |

| C8-NTDN1 | up to 0.38 | - |

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices (OPV)

The versatility of this compound extends to its use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. google.commdpi.com Polymers based on 1,5-naphthyridine (B1222797) have been developed as new functional materials for electronics. mdpi.com

In the realm of OLEDs, a new class of luminescent polymers based on a tetracyclic fused lactim ring derived from 1,5-naphthyridine has been shown to improve the speed of the devices due to high charge carrier mobilities. encyclopedia.pub For OPVs, naphthyridinedione-based multifunctional molecules have been designed and synthesized, achieving power conversion efficiencies of up to 8.2%. dntb.gov.ua These materials also exhibited ambipolar behavior in OFETs with hole and electron mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹. dntb.gov.ua

Furthermore, a novel phototransistor based on 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione (C8-NTDN1) demonstrated a significant photoresponsivity, which could be further enhanced by adding a layer of C60. dntb.gov.ua This indicates the potential of these materials for light-sensing applications.

Molecular Interactions and Biological Target Engagement Studies of this compound Derivatives

The planar, electron-deficient nature of the this compound scaffold makes it a prime candidate for interacting with biological macromolecules. Derivatives of this heterocyclic system have been the focus of studies investigating their engagement with enzymes and nucleic acids, revealing mechanisms that are crucial for their potential therapeutic effects.

Enzyme Inhibition Mechanism Investigations (e.g., topoisomerase, MAO)

Research into the biological activity of this compound derivatives has uncovered their ability to inhibit specific enzymes, particularly topoisomerases, which are critical for DNA replication and transcription.

Topoisomerase Inhibition: The antitumor properties of many fused 1,5-naphthyridine derivatives are closely linked to their function as topoisomerase inhibitors. nih.gov These enzymes manage the topological state of DNA, and their inhibition can lead to cell death, making them important targets in cancer therapy.

One notable derivative, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] encyclopedia.pubnaphthyridin-10-amine , has been identified as a topoisomerase I (TopI) inhibitor. tandfonline.com A relaxation assay demonstrated that this compound inhibits the activity of TopI at a concentration of 100 μM. encyclopedia.pubnih.gov This inhibitory action is thought to be a key part of its cytotoxic effect on cancer cell lines. tandfonline.com

Furthermore, other benzo[b]1,5-naphthyridine derivatives have been shown to target topoisomerase II. nih.govnih.gov For instance, a specific unnamed benzo[b] encyclopedia.pubnaphthyridine compound was reported to exhibit noticeable cytotoxicity against human HL-60 and HeLa cancer cells through topoisomerase II inhibition. nih.gov This dual inhibition of both TopI and TopII by different derivatives highlights the versatility of the this compound scaffold in targeting these crucial cellular enzymes.

Monoamine Oxidase (MAO) Inhibition: While various naphthyridine isomers have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in neurotransmitter metabolism, there is limited specific evidence for significant MAO inhibition by derivatives of the this compound scaffold. Studies on related 1,5-naphthyridine structures have even reported a lack of MAO-A and MAO-B inhibitory activity for the tested compounds. nih.gov

| Compound Name | Target Enzyme | Key Research Finding |

| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] encyclopedia.pubnaphthyridin-10-amine | Topoisomerase I | Inhibits TopI-mediated DNA relaxation at a concentration of 100 μM. encyclopedia.pubtandfonline.com |

| Benzo[b]1,5-naphthyridine derivative (unspecified) | Topoisomerase II | Showed inhibitory activity against Topoisomerase II and cytotoxicity in HL-60 and HeLa cells. nih.govnih.gov |

Nucleic Acid Binding Studies (e.g., DNA intercalation)

The planar tricyclic structure of this compound is a key feature that facilitates its interaction with nucleic acids, primarily through intercalation. vulcanchem.com This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.

The ability of these derivatives to bind to DNA is often a prerequisite for their enzyme-inhibiting activity, particularly for topoisomerases. The formation of a drug-DNA-enzyme ternary complex is a common mechanism for topoisomerase poisons. The interaction of 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] encyclopedia.pubnaphthyridin-10-amine with calf thymus DNA (ctDNA) has been confirmed. encyclopedia.pubtandfonline.com This binding event is believed to be the initial step that leads to the inhibition of enzymes involved in DNA processing, such as Topoisomerase I. encyclopedia.pubtandfonline.com

The antitumor activity of many fused 1,5-naphthyridine derivatives is directly associated with the intercalation capabilities typical of planar, ionizable systems. nih.gov This intercalation disrupts the normal function of DNA, contributing to the cytotoxic effects of these compounds.

| Compound Name | Type of Study | Key Finding |

| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] encyclopedia.pubnaphthyridin-10-amine | DNA Binding (General) | Confirmed to bind with calf thymus DNA (ctDNA), suggesting a mechanism for its enzyme inhibition. encyclopedia.pubtandfonline.com |

| Fused 1,5-naphthyridine derivatives (General Class) | Mechanism of Action Studies | Antitumor activity is closely linked to the DNA intercalation characteristic of these planar systems. nih.gov |

Future Perspectives and Emerging Research Directions for Benzo B 1,5 Naphthyridine

Innovations in Benzo(b)1,5-naphthyridine Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of this compound derivatives. While classical methods like the Friedländer and Skraup syntheses have been foundational, contemporary research is focused on more sophisticated and versatile strategies. vulcanchem.comnih.gov

One of the most established methods, the Friedländer annulation, typically involves the reaction of a 3-aminopyridine (B143674) or 3-aminoquinoline (B160951) derivative with a carbonyl compound. nih.gov For instance, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) in the presence of potassium tert-butoxide yields a tetrahydrobenzo(b)naphthyridine, which can be subsequently dehydrogenated to the aromatic this compound. vulcanchem.com Similarly, the Skraup synthesis provides another classical route to this scaffold. nih.gov

Modern synthetic innovations are moving towards more efficient and atom-economical processes. A notable example is the Mn(III)-mediated domino cascade reaction involving cyclopropanols and 2-(2-isocyanophenyl)acetonitriles. This method proceeds through the generation of β-carbonyl radicals, which then participate in a cascade of reactions including addition, intramolecular cyclization, and dehydrogenation to afford polysubstituted benzo(b)1,5-naphthyridines. vulcanchem.comacs.org Another innovative approach is the hydride-induced anionic cyclization of biaryl bromonitriles, which offers a transition-metal-free pathway to the core structure. nih.govresearchgate.net

Future research in this area will likely focus on the development of catalytic and enantioselective methods to access chiral this compound derivatives. The exploration of C-H activation and functionalization reactions directly on the pre-formed naphthyridine core also represents a significant and largely untapped avenue for creating structural diversity.

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

| Friedländer Annulation | 3-Aminopyridine/quinoline (B57606) derivatives, Carbonyl compounds | Well-established, versatile | vulcanchem.comnih.gov |

| Skraup Synthesis | 3-Aminopyridine/quinoline derivatives, Glycerol (B35011) | Classical method | nih.gov |

| Mn(III)-Mediated Domino Cascade | Cyclopropanols, 2-(2-Isocyanophenyl)acetonitriles | Domino reaction, forms multiple bonds in one pot | vulcanchem.comacs.org |

| Hydride-Induced Anionic Cyclization | Biaryl bromonitriles | Transition-metal-free | nih.govresearchgate.net |

Unexplored Reactivity and Transformation Pathways

The reactivity of the this compound ring system is influenced by the presence and positions of its two nitrogen atoms, which create electron-deficient regions and sites for potential functionalization. While some reactivity patterns are known, many transformation pathways remain to be explored.

Known reactions include N-alkylation, electrophilic aromatic substitution (SEAr), and nucleophilic aromatic substitution (SNAr). vulcanchem.com For example, nitration of 6-methylbenzo[b] vulcanchem.comresearchgate.netnaphthyridine with a mixture of nitric and sulfuric acids occurs on the benzene (B151609) ring. mdpi.com In contrast, bromination of the same substrate occurs at the peripheral pyridine (B92270) ring. mdpi.com The reactivity at the 10-position has been utilized for the synthesis of various functionalized derivatives. nih.gov

Future investigations could delve into the regioselectivity of metal-catalyzed cross-coupling reactions at various positions around the ring system. The application of photoredox catalysis could unveil novel transformations and C-C and C-N bond formations. mdpi.com Furthermore, the reactivity of substituted benzo(b)1,5-naphthyridines, particularly those with electron-donating or -withdrawing groups, could lead to unexpected and useful chemical transformations. The expansion of the heterocyclic core through ring-closing metathesis or other cycloaddition reactions also presents an exciting frontier for creating more complex and three-dimensional structures. mdpi.com

| Reaction Type | Description | Potential for Exploration | Reference(s) |

| Electrophilic Aromatic Substitution | Substitution on the electron-rich benzene ring. | Studying the directing effects of various substituents. | mdpi.com |

| Nucleophilic Aromatic Substitution | Substitution at electron-deficient positions of the pyridine rings. | Exploring a wider range of nucleophiles and leaving groups. | vulcanchem.comnih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds. | Systematic investigation of regioselectivity with different catalysts. | mdpi.com |

| Photoredox Catalysis | Utilizing light to drive novel transformations. | Accessing new bond formations and reaction pathways. | mdpi.com |

| Ring Expansion/Transformation | Modifying the core heterocyclic structure. | Creating novel, complex polycyclic systems. | mdpi.com |

Design Principles for Advanced Functional Materials

The rigid, planar structure and tunable electronic properties of the this compound scaffold make it an attractive building block for advanced functional materials. Research in this area is beginning to uncover its potential in organic electronics and sensing applications.

Derivatives of the isomeric 1,5-naphthyridine (B1222797) have been incorporated as electron-acceptor moieties in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). acs.org These materials have demonstrated high external quantum efficiencies. acs.org The rigid geometry of such fused naphthyridine systems is desirable as it can help to minimize non-radiative energy losses in OLEDs. mdpi.comnih.gov Furthermore, polymers incorporating a 1,5-naphthyridine-based bis-lactam unit have been designed for use in organic solar cells. researchgate.net

In the realm of sensors, a this compound derivative has been developed as a colorimetric sensor for the detection of Cu²⁺ ions. researchgate.net Another fused 1,5-naphthyridine derivative has been utilized as an optical DNA biosensor. encyclopedia.pub

The design principles for future functional materials based on this compound will likely involve the strategic placement of electron-donating and -accepting groups to fine-tune the frontier molecular orbital energy levels. The synthesis of extended, conjugated systems incorporating the this compound core could lead to materials with enhanced charge transport properties for applications in organic field-effect transistors (OFETs). google.com The development of chiral derivatives could also open doors to applications in chiroptical materials and asymmetric catalysis.

| Application Area | Design Principle | Observed/Potential Properties | Reference(s) |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation as an electron-acceptor or in a rigid structure. | High quantum efficiency, reduced non-radiative decay. | acs.orgmdpi.comnih.gov |

| Organic Solar Cells (OSCs) | Use as an electron-accepting building block in conjugated polymers. | Tunable electronic properties for efficient charge separation. | researchgate.net |

| Chemical Sensors | Functionalization with recognition moieties. | Colorimetric or fluorescent response to specific analytes. | researchgate.netencyclopedia.pub |

| Organic Field-Effect Transistors (OFETs) | Creation of extended, planar conjugated systems. | Enhanced charge carrier mobility. | google.com |

Interdisciplinary Research Opportunities with this compound Scaffolds

The unique structural and electronic features of this compound make it a versatile scaffold for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, this compound derivatives have shown significant potential. They have been investigated for their anticancer properties, with some compounds exhibiting cytotoxicity against cancer cell lines and acting as topoisomerase I or II inhibitors. vulcanchem.comnih.govencyclopedia.pub The scaffold has also been explored for the development of antiparasitic agents. vulcanchem.com The ability of the nitrogen atoms to participate in hydrogen bonding and coordinate with metal ions suggests that these compounds could be designed as enzyme inhibitors or therapeutic agents that target metal-containing biological systems. vulcanchem.com

In the field of coordination chemistry, this compound and its derivatives can act as ligands, forming stable complexes with various metal ions. vulcanchem.com The resulting metal complexes could have interesting photophysical properties, making them suitable for applications in light-emitting devices or as photocatalysts. The development of chiral ligands based on this scaffold could lead to new asymmetric catalysts for a range of organic transformations.

The intersection of this compound chemistry with polymer science also presents exciting opportunities. google.com Incorporating this rigid, electron-deficient unit into polymer backbones could lead to new materials with tailored electronic, optical, and mechanical properties for a variety of applications.

| Field | Research Opportunity | Potential Impact | Reference(s) |

| Medicinal Chemistry | Design of enzyme inhibitors and therapeutic agents. | Development of new anticancer and antiparasitic drugs. | vulcanchem.comnih.govencyclopedia.pub |

| Coordination Chemistry | Synthesis of novel metal complexes. | Creation of new catalysts and luminescent materials. | vulcanchem.com |

| Asymmetric Catalysis | Development of chiral ligands. | Enabling enantioselective synthesis of valuable molecules. | |

| Polymer Science | Incorporation into polymer backbones. | New functional polymers with tailored properties. | google.com |

Q & A

Q. What are the common synthetic pathways for preparing Benzo(b)1,5-naphthyridine derivatives, and what intermediates are critical for regioselectivity?

this compound derivatives are typically synthesized via cyclization reactions. Key methods include:

- Copper bromide-catalyzed intramolecular [4+2] hetero-Diels–Alder reactions using substituted pyridine precursors, yielding dihydrodibenzo derivatives with high regiocontrol .

- Grindstone chemistry , which enables rapid solvent-free synthesis of 1,6-naphthyridines under mechanical activation, though yields may vary depending on substituents .

- Palladium-mediated coupling reactions , where benzo[b][1,5]naphthyridine ligands coordinate to Pd(II) centers without displacement of ancillary ligands (e.g., CHCN), forming stable complexes . Critical intermediates include 2-chloroquinoline-3-carbaldehyde for angular naphthyridines and substituted pyridines for linear derivatives .

Q. What biological activities have been reported for this compound derivatives?

These derivatives exhibit antimicrobial activity against Gram-positive bacteria and fungi, attributed to their planar aromatic structure enabling intercalation with microbial DNA . However, structural modifications, such as replacing carbon with nitrogen in the tricyclic scaffold, significantly reduce bioactivity. For example, bis-aza-acridine analogs show 99% lower cytotoxicity in neuronal cells compared to acridine-based compounds but also diminished anti-prion activity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrogen substitution) impact the bioactivity and catalytic properties of this compound derivatives?

- Bioactivity : Substituting carbon with nitrogen in the tricyclic scaffold reduces hydrophobicity and disrupts intercalation with biomolecules. For instance, replacing the acridine core in quinacrine with a benzo[b]1,5-naphthyridine moiety ("azacrine") decreases anti-prion activity by >90% .

- Catalytic Properties : Ruthenium complexes with benzo[b]1,5-naphthyridine ligands (e.g., [Ru(bpy)(pbn)]) undergo photoinduced two-electron reduction to generate hydride donors. These systems mimic NADH/NAD redox cycles, enabling catalytic hydrogenation of substrates like acetone .

Q. What computational methods are used to predict tautomeric stability and reaction outcomes in this compound systems?

- NBO (Natural Bond Orbital) Analysis : Predicts the dominance of keto-enol tautomers in solution phases by evaluating charge delocalization and hydrogen-bonding interactions. For 4,8-dioxygenated derivatives, the enol form is stabilized in polar solvents due to solvation effects .

- DFT (Density Functional Theory) Calculations : Rationalize experimental reactivity trends in tandem addition reactions. For example, lower aromaticity and higher proton affinity in 1,5-naphthyridines correlate with reduced yields compared to quinoline derivatives under microwave conditions .

Q. How do this compound-based ligands enhance the performance of transition metal catalysts?

Palladium(II) complexes with benzo[b]1,5-naphthyridine ligands (e.g., PdCl(bbnp)) exhibit high stability due to strong π-backbonding from Pd to the ligand’s nitrogen-rich framework. This enhances catalytic efficiency in cross-coupling reactions by preventing ligand displacement during catalysis .

Contradictions and Methodological Challenges

- Synthetic Yields : Grindstone chemistry offers rapid synthesis but suffers from inconsistent yields (e.g., 41% for 1,5-naphthyridines vs. 56% for methyl derivatives) .

- Bioactivity vs. Toxicity : While nitrogen substitution reduces cytotoxicity, it also diminishes target binding affinity, necessitating a balance in drug design .

- Theoretical vs. Experimental Reactivity : Computational models may overestimate the stability of certain tautomers due to approximations in solvation energy calculations .

Key Methodological Recommendations

- For synthesis optimization , combine mechanochemical methods (grindstone) with microwave irradiation to improve yields .

- In biological studies , use isosteric replacements (e.g., sulfur for nitrogen) to retain activity while reducing toxicity .

- For catalytic applications , prioritize ligands with extended π-systems to enhance metal-ligand charge transfer in photoredox systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.